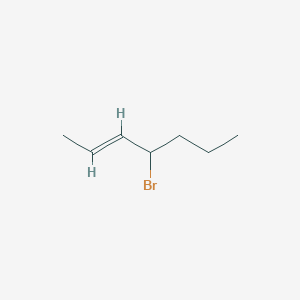
4-Bromo-2-heptene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-heptene is an organic compound with the molecular formula C7H13Br It is a brominated alkene, characterized by the presence of a bromine atom attached to the second carbon of a heptene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-heptene can be synthesized through the bromination of 2-heptene using N-bromosuccinimide (NBS) in the presence of benzoyl peroxide as a radical initiator. The reaction is typically carried out in carbon tetrachloride under reflux conditions. The procedure involves the following steps :
- In a 500-ml round-bottomed flask, combine 40 g (0.41 mole) of 2-heptene, 48.1 g (0.27 mole) of N-bromosuccinimide, 0.2 g of benzoyl peroxide, and 250 ml of carbon tetrachloride.
- Stir and heat the mixture under reflux in a nitrogen atmosphere for 2 hours.
- Remove the succinimide by suction filtration and wash with carbon tetrachloride.
- Distill the carbon tetrachloride solution to obtain this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-heptene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-hepten-4-ol.
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form 2-heptyne.
Addition Reactions: The double bond in this compound can participate in electrophilic addition reactions, such as the addition of hydrogen bromide to form 2,4-dibromoheptane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide.
Electrophilic Addition: Hydrogen bromide in an inert solvent like dichloromethane.
Major Products:
- 2-Hepten-4-ol (from substitution)
- 2-Heptyne (from elimination)
- 2,4-Dibromoheptane (from addition)
Scientific Research Applications
4-Bromo-2-heptene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and ability to form diverse chemical structures.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-bromo-2-heptene in chemical reactions typically involves the formation of reactive intermediates, such as radicals or carbocations. For example, in the bromination reaction, the N-bromosuccinimide generates a bromine radical, which then reacts with the double bond of 2-heptene to form the brominated product .
Comparison with Similar Compounds
2-Bromoheptane: A brominated alkane with similar reactivity but lacking the double bond.
4-Chloro-2-heptene: A chlorinated analogue with similar chemical properties but different reactivity due to the presence of chlorine instead of bromine.
2-Heptene: The parent alkene without the bromine substituent.
Uniqueness: 4-Bromo-2-heptene is unique due to the presence of both a bromine atom and a double bond, which allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H13Br |
|---|---|
Molecular Weight |
177.08 g/mol |
IUPAC Name |
(E)-4-bromohept-2-ene |
InChI |
InChI=1S/C7H13Br/c1-3-5-7(8)6-4-2/h3,5,7H,4,6H2,1-2H3/b5-3+ |
InChI Key |
PZCKKTZCRIZAKZ-HWKANZROSA-N |
Isomeric SMILES |
CCCC(/C=C/C)Br |
Canonical SMILES |
CCCC(C=CC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


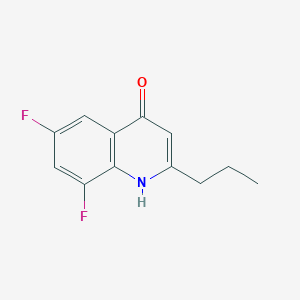
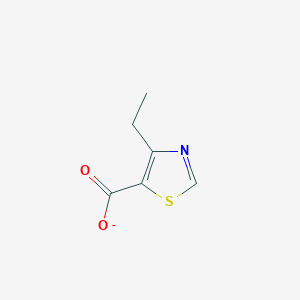

![2-[(4-Aminonaphthalen-1-yl)sulfonylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13748674.png)

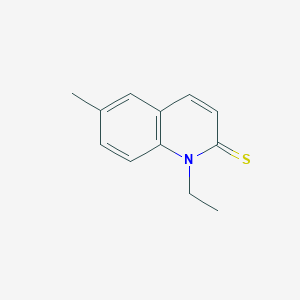

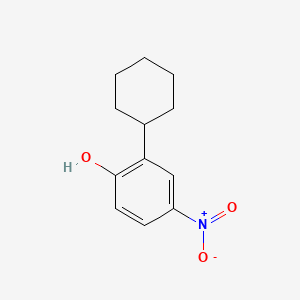
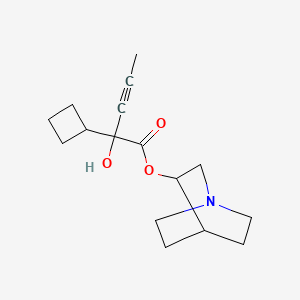

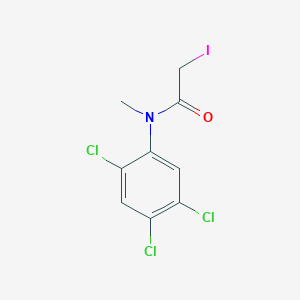
![2-(benzo[c]acridin-7-ylazaniumyl)ethyl-(2-chloroethyl)-ethylazanium;dichloride](/img/structure/B13748712.png)


